2-Ethoxy-4-formylphenyl propionate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-formylphenyl propionate typically involves the esterification of 2-ethoxy-4-formylphenol with propionic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethoxy-4-formylphenyl propionate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Oxidation: 2-Ethoxy-4-carboxyphenyl propionate.

Reduction: 2-Ethoxy-4-hydroxyphenyl propionate.

Substitution: Various substituted phenyl propionates depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Perfumery

Aromatic Enhancements:

2-Ethoxy-4-formylphenyl propionate is primarily utilized in the fragrance industry for its ability to enhance and modify scents. According to patent US5486502A, this compound imparts rich, natural vanilla bean and sweet aromas with dark chocolate top notes to perfume compositions, making it highly desirable in the formulation of perfumes and colognes .

Usage in Various Products:

- Perfumes and Colognes: Effective as an olfactory component in concentrations as low as 0.01% to 3%, depending on the desired scent profile.

- Cosmetics: Incorporated into creams, lotions, and deodorants to enhance sensory properties.

- Household Products: Used in detergents and air fresheners to provide long-lasting fragrances.

Table 1: Typical Concentrations in Fragrance Products

| Product Type | Typical Concentration (%) |

|---|---|

| Perfumes | 0.01 - 3 |

| Soaps | 0.005 - 5 |

| Cosmetic Creams | 0.1 - 1 |

| Air Fresheners | 0.1 - 2 |

Flavoring Applications

In addition to its use in perfumery, this compound is also employed as a flavoring agent due to its sweet and creamy aroma profile. It has been noted that the compound can effectively augment flavors in various consumables .

Biochemical Research Applications

Enzyme Inhibition Studies:

Recent studies have highlighted the role of this compound in biochemical research, particularly concerning enzyme interactions. It has been utilized to explore inhibitory mechanisms within pharmaceutical contexts, aiding in the development of therapeutic agents .

Case Study: Hydrazine Sensing

A study published in MDPI demonstrated the adaptation of phenol protecting groups, including derivatives like this compound, for hydrazine sensing applications. This research indicates potential uses in environmental monitoring and safety assessments .

Case Studies

Case Study 1: Perfumery Composition Development

A formulation study explored the incorporation of this compound into a magnolia-scented perfume. The results indicated that even small amounts significantly enhanced the fragrance's complexity by adding sweet chocolate and vanilla undertones .

Case Study 2: Biochemical Application

Research investigating enzyme inhibition revealed that using this compound could elucidate pathways for drug development, showcasing its potential role in creating more effective pharmaceuticals targeting specific enzymes involved in disease processes .

Mécanisme D'action

The mechanism of action of 2-Ethoxy-4-formylphenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The ethoxy group can influence the compound’s solubility and reactivity, thereby modulating its biological activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Ethoxy-4-hydroxyphenyl propionate

- 2-Ethoxy-4-carboxyphenyl propionate

- 2-Methoxy-4-formylphenyl propionate

Uniqueness

2-Ethoxy-4-formylphenyl propionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy and formyl groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.

Activité Biologique

2-Ethoxy-4-formylphenyl propionate is an organic compound with the chemical formula C12H14O4, known for its unique combination of functional groups that confer distinct biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

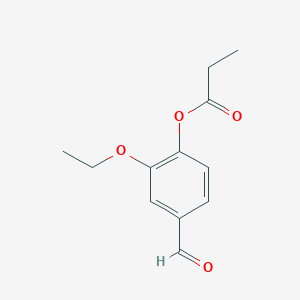

Chemical Structure

The compound consists of a phenyl ring with an ethoxy group and a formyl group attached to it, along with a propionate moiety. Its structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves the esterification of 2-ethoxy-4-formylphenol with propionic acid, often catalyzed by sulfuric or hydrochloric acid under reflux conditions in organic solvents like toluene or dichloromethane.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The ethoxy group enhances the compound's solubility and reactivity, thereby modulating its biological effects.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to this structure have shown activity against various bacterial strains, highlighting their potential as antibacterial agents .

Enzyme Inhibition Studies

Research has demonstrated that this compound can inhibit key enzymes involved in metabolic pathways. For example:

- Anticholinesterase Activity : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission regulation. In vitro assays revealed promising inhibition rates comparable to established inhibitors .

- Tyrosinase Inhibition : The compound also shows potential in inhibiting tyrosinase, an enzyme involved in melanin production, which could be beneficial for skin whitening applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives exhibited neuroprotective effects in cellular models of neurodegeneration, suggesting their utility in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Another case study reported that the compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .

Comparative Analysis

To better understand the efficacy of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Ethoxy-4-hydroxyphenyl propionate | Hydroxy derivative | Moderate AChE inhibition |

| 2-Ethoxy-4-carboxyphenyl propionate | Carboxylic acid derivative | Stronger antimicrobial activity |

| 2-Methoxy-4-formylphenyl propionate | Methoxy derivative | Enhanced anti-inflammatory effects |

This table illustrates how variations in functional groups can influence biological activity.

Propriétés

IUPAC Name |

(2-ethoxy-4-formylphenyl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-12(14)16-10-6-5-9(8-13)7-11(10)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFUIYHUKGKRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351603 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159661-85-5 | |

| Record name | 2-ethoxy-4-formylphenyl propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.